N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzhydryl group, a phenylsulfonyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of benzhydryl chloride, which is then reacted with piperidine to form N-benzhydryl piperidine. This intermediate is further reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the benzhydryl group but lacks the sulfonyl and piperidine components.
Piperidine derivatives: Compounds like piperidine-4-carboxamide have structural similarities but differ in functional groups.
Phenylsulfonyl compounds: Compounds such as phenylsulfonyl chloride share the sulfonyl group but differ in the rest of the structure.
Uniqueness
N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide is unique due to its combination of a benzhydryl group, a phenylsulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzhydrylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(26-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21)27-18-16-23(17-19-27)31(29,30)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZTAXBRYDTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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